Methyl 3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate
Description
Methyl 3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate is a multifunctional compound featuring a 2-aminophenyl group, a tert-butoxycarbonyl (Boc)-protected amino group, and a hydroxyl group on a methyl propanoate backbone. This structure combines aromaticity, hydrogen-bonding capability, and steric protection, making it valuable in peptide synthesis and medicinal chemistry. The Boc group enhances stability during synthetic workflows, while the 2-aminophenyl moiety may enable further functionalization or binding interactions in drug discovery .
Properties
Molecular Formula |
C15H22N2O5 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
methyl 3-(2-aminophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(12(18)13(19)21-4)9-7-5-6-8-10(9)16/h5-8,11-12,18H,16H2,1-4H3,(H,17,20) |
InChI Key |
GPSAMBTZTRJUNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1N)C(C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
A typical synthetic pathway includes the following key steps:
Amino Group Protection: The free amino group on the 2-aminophenyl moiety is protected by introduction of the tert-butoxycarbonyl (Boc) group. This is commonly achieved by reacting the amine with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a mild base such as triethylamine or 4-dimethylaminopyridine (DMAP) in solvents like tetrahydrofuran (THF) or dichloromethane (DCM). This step prevents undesired side reactions involving the amine during subsequent transformations.
Formation of the Hydroxypropanoate Backbone: The Boc-protected intermediate is then reacted with an appropriate aldehyde or ketone to form the hydroxypropanoate scaffold via an aldol-type or related carbon-carbon bond-forming reaction. This step establishes the chiral centers at the 2 and 3 positions, typically aiming for the (2R,3S) stereochemistry.
Introduction of the 2-Aminophenyl Group: The aminophenyl substituent is introduced through nucleophilic aromatic substitution or cross-coupling reactions using halogenated aromatic compounds bearing the amino group. This step is carefully controlled to maintain stereochemical integrity.
Deprotection (if necessary): The Boc protecting group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free amine if required for further applications.
Industrial and Scaled-Up Synthesis
Industrial synthesis optimizes these steps for yield, purity, and scalability:
Use of continuous flow reactors for precise control over reaction times and temperatures.
Automated synthesis platforms to improve reproducibility.
Advanced purification techniques such as flash chromatography and crystallization to isolate stereochemically pure products.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Amino Group Protection | Di-tert-butyl dicarbonate, TEA or DMAP, THF or DCM, 0–25°C | Boc protection of amine |
| Hydroxypropanoate Formation | Aldehyde/ketone, base or catalyst, controlled temperature | Formation of chiral hydroxypropanoate backbone |
| Aminophenyl Introduction | Halogenated aminophenyl compound, base, possible catalyst | Nucleophilic substitution or coupling |
| Boc Deprotection | Trifluoroacetic acid (TFA) in DCM, room temperature | Removal of Boc group |
Stereochemical Control and Verification
The stereochemistry (2R,3S) is maintained by using chiral catalysts or starting materials.
Analytical techniques such as chiral high-performance liquid chromatography (HPLC), polarimetry, and X-ray crystallography confirm stereochemical purity and absolute configuration.
Analytical Data and Research Findings
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^15N NMR spectroscopy are used to verify the chemical structure and confirm the presence of Boc, amino, hydroxyl, and ester functionalities.
Mass Spectrometry: High-resolution mass spectrometry confirms molecular weight and purity.
X-ray Crystallography: Provides definitive stereochemical assignment and molecular conformation.
Chemical Reactivity Studies
The hydroxyl group can be selectively oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
The Boc-protected amine can undergo nucleophilic substitution with alkyl halides or acyl chlorides to form derivatives.
Reduction reactions can convert carbonyl intermediates back to hydroxyls using sodium borohydride or lithium aluminum hydride.
Comparative Structural Analysis
| Compound | Key Differences | Impact on Properties |
|---|---|---|
| Methyl (2R,3S)-3-(2-aminophenyl)-2-{[(Boc)]amino}-3-hydroxypropanoate | 2-aminophenyl substituent, Boc protection | Enhanced hydrogen bonding, solubility, and stereochemical complexity |
| Methyl (2R,3S)-3-(4-aminophenyl)-2-{[(Boc)]amino}-3-hydroxypropanoate | Aminophenyl substitution at para position | Different electronic effects and reactivity |
| Methyl (2R,3S)-3-(phenyl)-2-{[(Boc)]amino}-3-hydroxypropanoate | No amino substitution on phenyl ring | Simpler structure, altered biological activity |
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents/Conditions | Notes |
|---|---|---|
| Boc Protection | (Boc)₂O, TEA or DMAP, THF/DCM, 0–25°C | Protects amino group, essential for selectivity |
| Hydroxypropanoate Formation | Aldehyde/ketone, base or catalyst, controlled temperature | Forms chiral backbone, stereocontrol critical |
| Aminophenyl Introduction | Halogenated aminophenyl, base, possibly Pd catalyst | Introduces aromatic amine substituent |
| Boc Deprotection | TFA in DCM, room temperature | Optional, yields free amine |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.
Scientific Research Applications
Methyl 3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate
- Molecular Formula: C₁₀H₁₇F₂NO₄ (vs. C₁₅H₂₀N₂O₅ for the target compound) .
- Key Differences :
- Fluorine Substitution : The difluoro group at the C2 position introduces strong electron-withdrawing effects, altering reactivity and metabolic stability compared to the hydroxyl group in the target compound.
- Ester Group : Ethyl ester (vs. methyl ester) affects lipophilicity and hydrolysis rates.
- Applications : Used in fluorinated peptide analogs for improved bioavailability .
tert-Butyl (2S)-3-(3-acetamido-3-methyl-2-oxo-2,3-dihydrobenzofuran-5-yl)-2-(((benzyloxy)carbonyl)amino)propanoate (3p)
- Structural Features: Benzofuran Core: Replaces the 2-aminophenyl group, providing a rigid heterocyclic scaffold . Benzyloxycarbonyl (Cbz) Protection: Less acid-labile than Boc, requiring harsher conditions for deprotection .
- Synthesis : Prepared via coupling with methyl 2-acetamidoacrylate, yielding 14% after flash chromatography, highlighting challenges in sterically hindered reactions .
- Spectroscopic Data : Distinct $^{1}\text{H NMR}$ peaks at δ 7.28–7.31 (m, 10H) confirm aromaticity, while IR bands at 1721 cm$^{-1}$ correspond to ester carbonyl groups .
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid
- Molecular Weight : 203.24 g/mol (vs. ~308.33 g/mol for the target compound) .
- Functional Groups: Lacks the 2-aminophenyl and hydroxyl groups but retains the Boc-protected amino and methyl branch.
- Applications: A building block for non-natural amino acids, emphasizing its role in modifying peptide backbones .
EN300-94499 (Methyl 3-(benzylamino)-2-{[(tert-butoxy)carbonyl]amino}propanoate hydrochloride)
- Ionic Form : Hydrochloride salt improves solubility in polar solvents, unlike the neutral target compound .
Comparative Data Table
Research Findings and Implications
- Steric Effects: Bulky substituents (e.g., 2-aminophenyl, benzofuran) reduce synthetic yields due to hindered coupling reactions, as seen in compound 3p .
- Protection Strategy: Boc groups offer milder deprotection (e.g., with trifluoroacetic acid) compared to Cbz, which requires hydrogenolysis .
- Electronic Modulation : Fluorine substituents () enhance metabolic stability, while hydroxyl groups (target compound) improve solubility and hydrogen-bonding interactions.
Biological Activity
Methyl 3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate, also known by its CAS number 1822464-98-1, is a complex organic compound notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Aminophenyl group : Imparts potential interactions with biological targets.
- Tert-butoxycarbonyl (Boc) protecting group : Commonly used in organic synthesis to protect amine functionalities.
- Hydroxypropanoate moiety : Enhances solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₅ |
| Molecular Weight | 310.35 g/mol |
| CAS Number | 1822464-98-1 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily linked to its interactions with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which can be crucial in drug development.
- Receptor Modulation : It might influence receptor activity, potentially affecting signaling pathways relevant to various diseases.
Interaction Studies
Research has focused on the binding affinity of this compound towards several biological targets. Techniques utilized in these studies include:
- Surface Plasmon Resonance (SPR) : To measure real-time binding interactions.
- Isothermal Titration Calorimetry (ITC) : To understand thermodynamics of binding.
Case Studies and Research Findings
- Antitumor Activity : A study investigated the compound's potential as an antitumor agent by examining its effects on cancer cell lines. The results indicated that it exhibited significant cytotoxicity against certain tumor types, suggesting a possible role in cancer therapy.
- Enzyme Inhibition Assays : In vitro assays demonstrated that this compound effectively inhibited specific proteases involved in disease pathways, highlighting its therapeutic potential.
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations showed favorable absorption and distribution characteristics, which are essential for further drug development.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds. The following table summarizes some similar compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl (2R,3S)-3-(4-nitrophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate | Nitro group instead of amino group | Nitro groups may enhance electrophilicity |
| Methyl (2R,3S)-3-(4-methoxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate | Methoxy group instead of amino group | Influences solubility and reactivity |
| Methyl (2R,3S)-3-(phenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate | Lacks substitution on the phenyl ring | Simpler structure may lead to different reactivity patterns |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
